Tert-butyl 7-amino-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate
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Overview
Description
Tert-butyl 7-amino-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-amino-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation might begin with the formation of a key intermediate through a series of reactions, including amination, cyclization, and esterification .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-amino-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 7-amino-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules .
Medicine
Its structure suggests it could be a candidate for drugs targeting specific enzymes or receptors involved in various diseases .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties .
Mechanism of Action
The mechanism of action of tert-butyl 7-amino-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with comparable ring structures, such as:
- Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidin-2-yl)amino)-pyridin-3-yl)-piperazine-1-carboxylate.
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate.
Uniqueness
What sets tert-butyl 7-amino-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate apart is its specific ring structure and functional groups, which confer unique chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H25N3O3 |
---|---|
Molecular Weight |
283.37 g/mol |
IUPAC Name |
tert-butyl 7-amino-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate |
InChI |
InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)11-7-5-9-16-8-4-6-10(15)12(18)17(11)16/h10-11H,4-9,15H2,1-3H3 |
InChI Key |
VEHCGRZUQHIHEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN2N1C(=O)C(CCC2)N |
Origin of Product |
United States |
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